- Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivatives, Collection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898

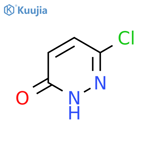

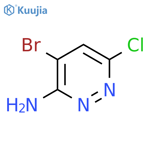

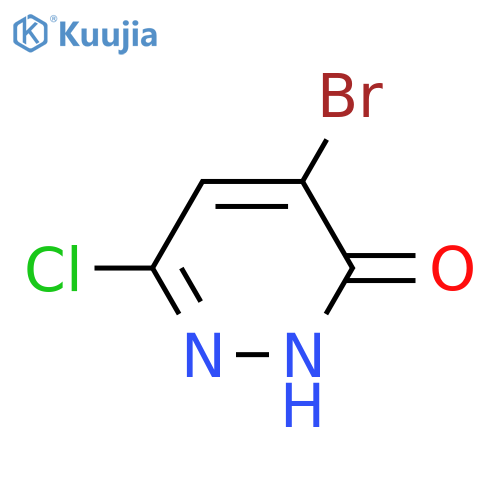

Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

933041-13-5 structure

اسم المنتج:4-bromo-6-chloro-2,3-dihydropyridazin-3-one

كاس عدد:933041-13-5

وسط:C4H2BrClN2O

ميغاواط:209.428478717804

MDL:MFCD21364604

CID:1025857

PubChem ID:11586522

4-bromo-6-chloro-2,3-dihydropyridazin-3-one الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-Bromo-6-chloropyridazin-3(2H)-one

- 5-bromo-3-chloro-1H-pyridazin-6-one

- 4-Bromo-6-chloropyridazin-3-ol

- 4-bromo-6-chloro-2H-pyridazin-3-one

- YUPQAGSTMGZXNO-UHFFFAOYSA-N

- 5794AC

- 4-bromo-6-chloro-pyridazin-3(2H)-one

- SY114587

- 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)

- 4-bromo-6-chloro-2,3-dihydropyridazin-3-one

- MFCD21364604

- EN300-117517

- CS-W006982

- SCHEMBL23037189

- G10837

- DTXSID50468994

- SCHEMBL163551

- AKOS016007315

- AS-10362

- 933041-13-5

-

- MDL: MFCD21364604

- نواة داخلي: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)

- مفتاح Inchi: YUPQAGSTMGZXNO-UHFFFAOYSA-N

- ابتسامات: O=C1C(Br)=CC(Cl)=NN1

حساب السمة

- نوعية دقيقة: 207.90390g/mol

- النظائر كتلة واحدة: 207.90390g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 9

- تدوير ملزمة العد: 0

- تعقيدات: 211

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 41.5

- إكسلوغ 3: 1.2

4-bromo-6-chloro-2,3-dihydropyridazin-3-one أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H332-H335

- تحذير: P280-P305+P351+P338-P310

- ظروف التخزين:Inert atmosphere,2-8°C

4-bromo-6-chloro-2,3-dihydropyridazin-3-one الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A301258-100g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 100g |

$550.0 | 2025-02-25 | |

| Chemenu | CM102364-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$186 | 2024-07-19 | |

| Enamine | EN300-117517-0.5g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 95% | 0.5g |

$20.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y0986236-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 95% | 25g |

$470 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1046907-25g |

4-BroMo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$165 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-10g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 10g |

¥849.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 25g |

¥1456.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM476-1g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 97% | 1g |

277.0CNY | 2021-08-03 | |

| Alichem | A029194436-5g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 5g |

$195.00 | 2023-08-31 | |

| Ambeed | A301258-1g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 1g |

$10.0 | 2025-02-25 |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Bromine Solvents: Water ; 2 d, 90 °C

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

المراجع

- Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

المراجع

- Biaryl amide compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

المراجع

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

المراجع

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Sulfuric acid , Bromine Solvents: Dichloromethane ; 10 h, 30 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

المراجع

- Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one, China, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, reflux; reflux → rt

المراجع

- Preparation of pyridazinones and their use as Btk inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

المراجع

- Preparation of biaryl amide compounds as Raf kinase inhibitor, United States, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Sodium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, reflux

المراجع

- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 25 °C; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

المراجع

- Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, 100 °C

المراجع

- Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

المراجع

- N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 1 h, 20 °C

1.2 Reagents: Water ; 5 h, rt

1.2 Reagents: Water ; 5 h, rt

المراجع

- Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

المراجع

- Preparation of pyridazine derivatives as SMARCA2/4 degraders, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

المراجع

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic, Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

المراجع

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors., World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Potassium acetate , Potassium bromide Solvents: Water ; 15 min, rt

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

المراجع

- Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt → reflux; overnight, reflux

المراجع

- Preparing method and application of pyridazinone-based histone deacetylase inhibitor, China, , ,

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products

4-bromo-6-chloro-2,3-dihydropyridazin-3-one الوثائق ذات الصلة

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one) منتجات ذات صلة

- 220948-20-9(4-(1S)-1-hydroxyethylbenzene-1-sulfonamide)

- 2680678-00-4(1-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-1,3-benzodiazole-5-carboxylic acid)

- 75479-89-9(2,6-Dichloro-3'-methylsulfanyl-biphenyl)

- 1690996-79-2(2,2-dimethyl-3-(2-nitrophenyl)cyclopropylmethanamine)

- 2770500-41-7(Benzyl 4-(3-chloro-2-formylphenyl)piperazine-1-carboxylate)

- 1217615-09-2((R)-Methyl 5-iodo-2-(pyrrolidin-2-yl)benzoate)

- 2035022-28-5((2E)-N-{4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethyl}-3-(2-fluorophenyl)prop-2-enamide)

- 1806947-34-1(3-Chloro-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-acetic acid)

- 2138396-09-3(5-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-3-chloro-1,2,3,6-tetrahydropyridine)

- 81587-18-0(Benzyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one

نقاء:99%

كمية:100g

الأسعار ($):501.0